4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one is an organic compound characterized by the presence of a sulfonyl group attached to a 4-methylphenyl ring and an imidazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with an imidazolone derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The imidazolone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted imidazolones .
Scientific Research Applications
4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The imidazolone core can bind to receptors and modulate their function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-tosylbenzenesulfonamide: Similar in structure but lacks the imidazolone core.
4-Methylsulfonylphenyl derivatives: These compounds share the sulfonyl group but have different core structures.
Uniqueness
4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one is unique due to the combination of the sulfonyl group and the imidazolone core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-1,3-dihydroimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-7-2-4-8(5-3-7)16(14,15)9-6-11-10(13)12-9/h2-6H,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGENBWBDHNMXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CNC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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